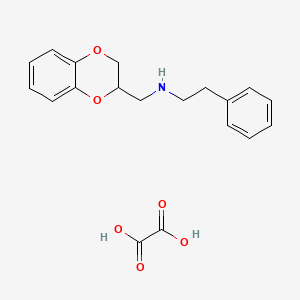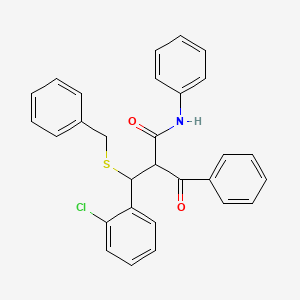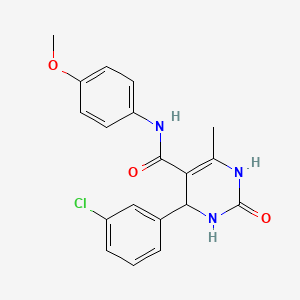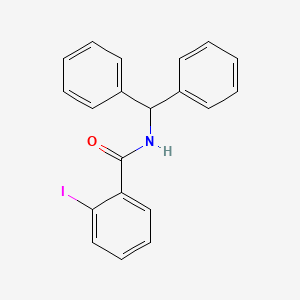
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate, also known as PMMA, is a psychoactive drug that has been gaining attention in the scientific community due to its potential therapeutic applications. PMMA belongs to the class of phenethylamines and is structurally similar to MDMA (ecstasy) and amphetamines.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to increased activity in the brain's reward pathways, which can result in improved mood and decreased anxiety. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate also acts as a monoamine oxidase inhibitor, which can further increase the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration, hyperthermia, and cardiovascular complications. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate has also been shown to cause oxidative stress and damage to brain cells, which can lead to neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate also has a long half-life, which allows for longer experimental periods. However, N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate. One area of interest is its potential therapeutic applications in the treatment of mental health disorders, including depression, anxiety, and PTSD. Further research is needed to determine the optimal dosing protocols and potential side effects of N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate. Additionally, research is needed to better understand the mechanisms underlying N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate's effects on the brain and to develop safer and more effective analogs of the drug.
Méthodes De Synthèse
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate can be synthesized through various methods, including the Leuckart-Wallach reaction and the reductive amination of phenylacetone. The Leuckart-Wallach reaction involves the reaction of phenylacetone with formamide, followed by the addition of hydrochloric acid and formaldehyde. The resulting product is then treated with oxalic acid to form N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate oxalate. The reductive amination of phenylacetone involves the reaction of phenylacetone with methylamine and a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). Research has shown that N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate has a similar mechanism of action to MDMA, which is believed to be responsible for its therapeutic effects. N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-phenylethanamine oxalate has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and decreased anxiety.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.C2H2O4/c1-2-6-14(7-3-1)10-11-18-12-15-13-19-16-8-4-5-9-17(16)20-15;3-1(4)2(5)6/h1-9,15,18H,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEQECBVCWSETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CNCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-phenylethanamine;oxalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5157906.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5157928.png)

![N-[(4-chlorophenyl)(phenyl)methyl]urea](/img/structure/B5157936.png)
![6-chloro-8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5157952.png)



![N-benzyl-N'-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5157985.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5157989.png)
![N-(3-acetylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5157995.png)